REACTION_CXSMILES
|
[NH2:1][CH:2]1[CH:9]2[CH2:10][C:5]3(O)[CH2:6][CH:7]([CH2:11][CH:3]1[CH2:4]3)[CH2:8]2.CCN(S(F)(F)[F:19])CC>C1(C)C=CC=CC=1>[F:19][C:5]12[CH2:10][CH:9]3[CH2:8][CH:7]([CH2:11][CH:3]([CH:2]3[NH2:1])[CH2:4]1)[CH2:6]2
|
Name
|
|
Quantity
|
800 mg
|
Type
|
reactant
|
Smiles
|
NC1C2CC3(CC(CC1C3)C2)O
|
Name
|
|
Quantity
|
780 mg
|
Type
|
reactant
|
Smiles
|
CCN(CC)S(F)(F)F
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed for 8 h
|
Duration
|
8 h
|
Type
|
CUSTOM
|
Details
|
quenched with aq NaHCO3
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2 (2×)
|
Type
|
CUSTOM
|
Details
|
The combined organic extracts were dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
FC12CC3C(C(CC(C1)C3)C2)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 700 mg | |
YIELD: CALCULATEDPERCENTYIELD | 86.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |